molecular formula C17H26O4 B12630751 (2R,3R)-2-[(4-methoxyphenyl)methoxy]-7-methyloct-6-ene-1,3-diol CAS No. 919096-71-2

(2R,3R)-2-[(4-methoxyphenyl)methoxy]-7-methyloct-6-ene-1,3-diol

Cat. No.: B12630751
CAS No.: 919096-71-2
M. Wt: 294.4 g/mol
InChI Key: RPJLSKCEUCCSOG-IAGOWNOFSA-N
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Description

(2R,3R)-2-[(4-methoxyphenyl)methoxy]-7-methyloct-6-ene-1,3-diol is a chiral organic compound characterized by its unique structure, which includes a methoxyphenyl group and a diol functionality

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-2-[(4-methoxyphenyl)methoxy]-7-methyloct-6-ene-1,3-diol typically involves several steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Protection of Hydroxyl Groups: The hydroxyl groups are protected using suitable protecting groups to prevent unwanted reactions.

    Formation of the Octene Backbone: The octene backbone is constructed through a series of reactions, such as Wittig or Horner-Wadsworth-Emmons reactions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a nucleophilic substitution reaction.

    Deprotection of Hydroxyl Groups: The protecting groups are removed to yield the final diol product.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Catalytic processes and continuous flow reactors are often employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-2-[(4-methoxyphenyl)methoxy]-7-methyloct-6-ene-1,3-diol undergoes various types of chemical reactions, including:

    Oxidation: The diol functionality can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The methoxyphenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are employed for electrophilic aromatic substitution.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of saturated alcohols.

    Substitution: Formation of brominated or sulfonated derivatives.

Scientific Research Applications

(2R,3R)-2-[(4-methoxyphenyl)methoxy]-7-methyloct-6-ene-1,3-diol has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (2R,3R)-2-[(4-methoxyphenyl)methoxy]-7-methyloct-6-ene-1,3-diol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.

    Receptor Binding: Binding to specific receptors and modulating their activity.

    Signal Transduction: Affecting signal transduction pathways that regulate cellular processes.

Comparison with Similar Compounds

Similar Compounds

    (2R,3R)-2-[(4-hydroxyphenyl)methoxy]-7-methyloct-6-ene-1,3-diol: Similar structure but with a hydroxy group instead of a methoxy group.

    (2R,3R)-2-[(4-ethoxyphenyl)methoxy]-7-methyloct-6-ene-1,3-diol: Similar structure but with an ethoxy group instead of a methoxy group.

Uniqueness

(2R,3R)-2-[(4-methoxyphenyl)methoxy]-7-methyloct-6-ene-1,3-diol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxyphenyl group and diol functionality make it a versatile compound for various applications in research and industry.

Properties

CAS No.

919096-71-2

Molecular Formula

C17H26O4

Molecular Weight

294.4 g/mol

IUPAC Name

(2R,3R)-2-[(4-methoxyphenyl)methoxy]-7-methyloct-6-ene-1,3-diol

InChI

InChI=1S/C17H26O4/c1-13(2)5-4-6-16(19)17(11-18)21-12-14-7-9-15(20-3)10-8-14/h5,7-10,16-19H,4,6,11-12H2,1-3H3/t16-,17-/m1/s1

InChI Key

RPJLSKCEUCCSOG-IAGOWNOFSA-N

Isomeric SMILES

CC(=CCC[C@H]([C@@H](CO)OCC1=CC=C(C=C1)OC)O)C

Canonical SMILES

CC(=CCCC(C(CO)OCC1=CC=C(C=C1)OC)O)C

Origin of Product

United States

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